molecular formula C20H26ClNO3 B1670547 Difemerine hydrochloride CAS No. 70280-88-5

Difemerine hydrochloride

Cat. No.: B1670547
CAS No.: 70280-88-5
M. Wt: 363.9 g/mol
InChI Key: QRHDDSUGMIAILK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difemerine Hydrochloride involves the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization and filtration techniques to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Difemerine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium cyanide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The exact mechanism of action of Difemerine Hydrochloride is not fully understood. it is believed to exert its effects through direct antimuscarinic activity on M1, M2, and M3 receptors. This activity results in the inhibition of smooth muscle contractions, which is beneficial in treating conditions like visceral spasms .

Comparison with Similar Compounds

Similar Compounds

Difemerine Hydrochloride belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure and its unique pharmacological profile. Unlike diphenhydramine, which primarily acts as an antihistamine, this compound has a broader range of applications, including its potential use in treating nervous system disorders .

Properties

CAS No.

70280-88-5

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

IUPAC Name

[1-(dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C20H25NO3.ClH/c1-19(2,15-21(3)4)24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14,23H,15H2,1-4H3;1H

InChI Key

QRHDDSUGMIAILK-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl

Canonical SMILES

CC(C)(CN(C)C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Appearance

Solid powder

70280-88-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Difemerine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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